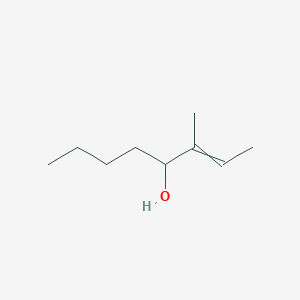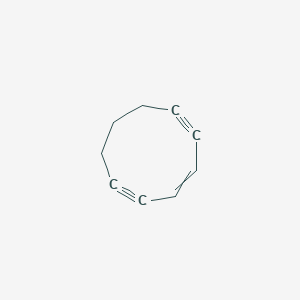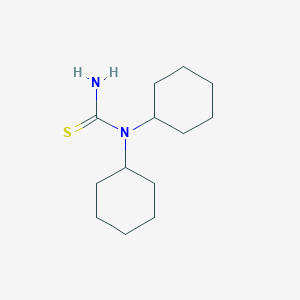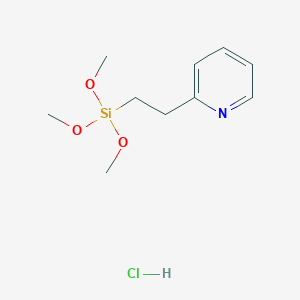![molecular formula C8H10S B14287505 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 136708-44-6](/img/structure/B14287505.png)
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields of research and industry. Its structure consists of a bicyclo[2.2.1]hepta-2,5-diene core with a methylsulfanyl group attached, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with methylsulfanyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where bicyclo[2.2.1]hepta-2,5-diene is treated with a methylsulfanyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient and scalable production of the compound .
化学反応の分析
Types of Reactions
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted bicyclo[2.2.1]hepta-2,5-diene derivatives.
科学的研究の応用
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles . Additionally, its biological activity is thought to be mediated through its interaction with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
類似化合物との比較
Similar Compounds
2,5-Norbornadiene: A structurally similar compound without the methylsulfanyl group.
Bicyclo[2.2.1]hept-2-ene: Another related compound with a different substitution pattern.
5-Vinyl-2-norbornene: A compound with a vinyl group instead of a methylsulfanyl group.
Uniqueness
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
136708-44-6 |
|---|---|
分子式 |
C8H10S |
分子量 |
138.23 g/mol |
IUPAC名 |
7-methylsulfanylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H10S/c1-9-8-6-2-3-7(8)5-4-6/h2-8H,1H3 |
InChIキー |
WMJMBMGLARYTJN-UHFFFAOYSA-N |
正規SMILES |
CSC1C2C=CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)


![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)





![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
